Ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
説明
Ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 1622303-50-7) is a brominated pyrrolopyridine derivative with the molecular formula C₁₁H₁₁BrN₂O₃ and a molecular weight of 299.12 g/mol . The compound features a bicyclic pyrrolo[2,3-c]pyridine core with a bromine substituent at position 4, a methyl group at position 6, and an ethyl carboxylate ester at position 2. Its synthesis involves cyclization and halogenation steps, with the bromine atom serving as a reactive site for further functionalization, such as cross-coupling reactions .
特性
IUPAC Name |
ethyl 4-bromo-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-3-17-11(16)8-4-6-7(12)5-14(2)10(15)9(6)13-8/h4-5,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCSPTZDNIOZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=O)N(C=C2Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Direct Bromination with Molecular Bromine
Treatment of the pyrrolopyridine core with bromine (Br₂) in chloroform at 0–5°C selectively brominates position 4. The reaction is quenched with sodium thiosulfate to avoid over-bromination. This method provides a 68–85% yield but requires careful temperature control.
N-Bromosuccinimide (NBS) Bromination
NBS in dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic amount of triethylamine offers a milder alternative. The reaction proceeds at room temperature for 1–16 hours, yielding 70–90% of the 4-bromo derivative.
Introduction of the Carboxylate Group
The ethyl carboxylate moiety at position 2 is introduced via esterification or coupling reactions:
Ethyl Chloroformate Coupling
Reaction of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine with ethyl chloroformate in the presence of a base (e.g., sodium hydride) in DMF at 0°C forms the ethyl ester. The methoxy group is subsequently hydrolyzed using concentrated HCl to yield the free hydroxyl group, which is oxidized to a ketone.
Oxidative Carboxylation
Alternative routes oxidize a pre-existing aldehyde group to a carboxylic acid, followed by esterification. For example, 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is treated with Jones reagent (CrO₃/H₂SO₄) to form the carboxylic acid, which is then esterified with ethanol under acidic conditions.
Tosylation at Position 1
Protection of the pyrrolopyridine nitrogen (position 1) with a tosyl group enhances stability for subsequent reactions:
-
Reagents : p-Toluenesulfonyl chloride (TsCl) in dichloromethane with aqueous sodium hydroxide.
-
Conditions : The reaction is stirred at room temperature for 1–12 hours, achieving >90% yield.
-
Workup : The product is isolated via filtration or extraction and purified by recrystallization from ethanol/water.
Methylation at Position 6
The final step introduces the methyl group at position 6 through alkylation:
Iodomethane Alkylation
Treatment of the tosylated intermediate with iodomethane (CH₃I) in DMF using cesium carbonate (Cs₂CO₃) as a base at room temperature for 72 hours affords the 6-methyl derivative. The reaction is quenched with water, and the precipitate is filtered and dried, yielding 93% of the target compound.
Alternative Alkylating Agents
Dimethyl sulfate [(CH₃)₂SO₄] or methyl triflate (CF₃SO₃CH₃) can replace iodomethane but require higher temperatures (50–80°C) and longer reaction times.
Summary of Synthetic Routes
The table below compares two representative protocols:
Optimization and Challenges
Yield Improvements
Purification Challenges
-
The tosylated intermediate is prone to decomposition during column chromatography. Recrystallization from dichloromethane/petroleum ether is preferred.
-
Residual dimethylformamide in the final product requires extensive washing with water.
Scalability and Industrial Adaptations
Large-scale synthesis (≥100 g) employs continuous flow reactors for bromination and methylation steps to improve heat dissipation and reduce reaction times. Industrial routes also substitute DMF with safer solvents like acetonitrile or ethyl acetate .
化学反応の分析
Types of Reactions
Ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while reduction and oxidation reactions can produce alcohols and carboxylic acids, respectively .
科学的研究の応用
Ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antiviral compounds.
Organic Synthesis: The compound is used as a building block for the construction of complex heterocyclic systems.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of Ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine and ester groups facilitate binding to active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects[4][4].
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)
- Substituents : Chlorine at position 3.
- Molecular Formula : C₁₁H₉ClN₂O₂.
- Key Differences: Chlorine at position 5 instead of bromine at position 4. Lower molecular weight (236.66 g/mol) due to the absence of a methyl group and bromine .
Ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- Substituents : Additional tosyl (p-toluenesulfonyl) group at position 1.
- Molecular Formula : C₁₈H₁₇BrN₂O₅S.
- Key Differences :
Functional Group Variations
Ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (86)
- Substituents : Boronate ester (Bpin) at position 4.
- Molecular Formula : C₁₇H₂₅BN₂O₅.
- Key Differences :
Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate
- Substituents : Chlorodifluoromethyl group and fused furan ring.
- Molecular Formula: C₁₁H₁₁ClF₂NO₄.
- The chlorodifluoromethyl group enhances lipophilicity, impacting solubility and bioavailability .
Saturation and Ring Modifications
(±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate
生物活性
Ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C11H11BrN2O3 and a molecular weight of 299.12 g/mol. This compound features a pyrrolopyridine structure that includes a bromine atom at the 4-position and a methyl group at the 6-position, along with a carboxylate ester functional group. These structural characteristics suggest potential biological activities, particularly in antibacterial, antifungal, and anticancer domains.
The compound's chemical reactivity is significantly influenced by its electrophilic bromine atom and the carbonyl group within the pyrrolopyridine framework. This reactivity allows for various chemical transformations that may enhance its biological activity.
Biological Activity Overview
Preliminary studies indicate that ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate exhibits promising biological activities:
Antibacterial Activity
Research has shown that compounds with similar pyrrolopyridine frameworks possess antibacterial properties. Ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate may inhibit the growth of various bacterial strains. For instance, its structural analogs have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Antifungal Activity
Similar compounds have also been evaluated for antifungal properties, suggesting that ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate might exhibit activity against fungal pathogens. The presence of the bromine atom may enhance its interaction with fungal cell membranes.
Anticancer Activity
Compounds within the pyrrolopyridine class have been investigated for their cytotoxic effects on cancer cell lines. Preliminary data suggest that ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate could potentially inhibit tumor cell proliferation through mechanisms involving interference with cell signaling pathways or direct cytotoxicity against cancer cells .
Interaction Studies
Studies focusing on the binding affinity of ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate with various biological targets are essential to elucidate its mechanism of action. Initial findings indicate potential interactions with enzymes and receptors involved in critical cellular processes.
Comparative Analysis with Related Compounds
A comparative analysis can provide insights into the unique features of ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate relative to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-chloro-6-methylpyrrolo[2,3-c]pyridine | C11H11ClN2O3 | Contains chlorine instead of bromine |
| Ethyl 5-bromo-N-methylpyrrolo[2,3-c]pyridine | C11H12BrN3O2 | Different nitrogen positioning |
| Ethyl 4-bromoquinoline | C10H8BrN | Lacks the pyrrolidine structure but has similar halogenation |
This table illustrates how variations in halogenation and nitrogen positioning can influence biological activity.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of pyrrolopyridine derivatives. For example:
- Antiproliferative Effects : A study explored fluorinated pyrrolo derivatives that demonstrated significant cytotoxicity against ovarian cancer cell lines through targeted inhibition of folate transporters .
- Mechanistic Insights : Research on pyrrole-containing compounds has revealed their ability to inhibit key enzymes in purine biosynthesis pathways—an important mechanism for anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
